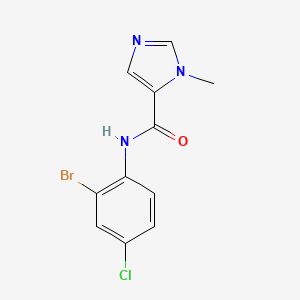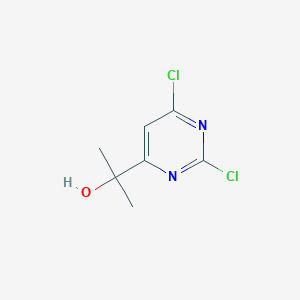
2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H8Cl2N2O and a molecular weight of 207.06 g/mol . This compound features a pyrimidine ring substituted with two chlorine atoms at the 2 and 6 positions and a propan-2-ol group at the 4 position . It is used as an intermediate in organic synthesis and pharmaceutical production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol typically involves the reaction of 2,6-dichloropyrimidine with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group from acetone replaces one of the chlorine atoms on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Scientific Research Applications
2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromopyridin-2-yl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
2-(2,6-Dichloropyrimidin-4-yl)ethanol: Similar structure but with an ethanol group instead of propan-2-ol
Uniqueness
2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the propan-2-ol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C7H8Cl2N2O |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2-(2,6-dichloropyrimidin-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H8Cl2N2O/c1-7(2,12)4-3-5(8)11-6(9)10-4/h3,12H,1-2H3 |
InChI Key |
GARARQJTXXWDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC(=N1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
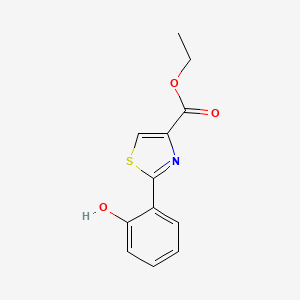
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)

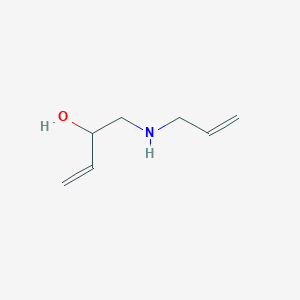
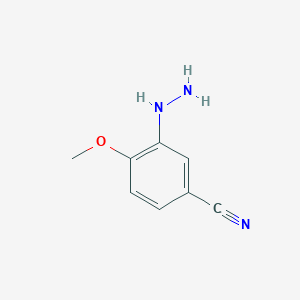
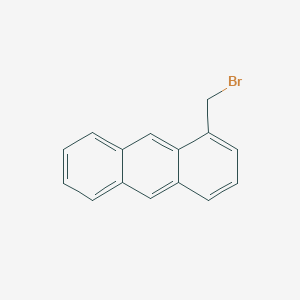
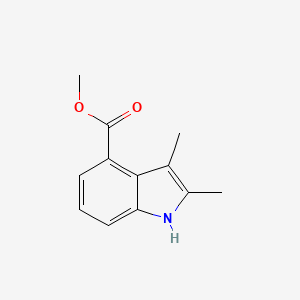
![N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
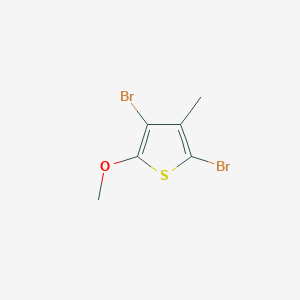
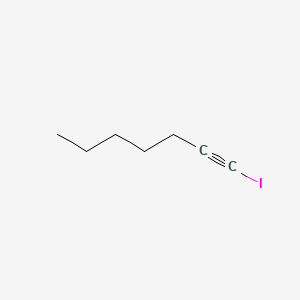
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
